molecular formula C16H19N3O5S B1196719 (+)-Biotin 4-nitrophenyl ester CAS No. 33755-53-2

(+)-Biotin 4-nitrophenyl ester

Cat. No. B1196719
CAS RN: 33755-53-2
M. Wt: 365.4 g/mol
InChI Key: YUDNXDTXQPYKCA-YDHLFZDLSA-N
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Description

Synthesis Analysis

The synthesis of biotin-containing reagents, such as Biotinyl-p-nitrophenyl ester (BNP), involves the suspension of biotin in dichloromethane, followed by the addition of p-nitrophenol and dicyclohexylcarbodiimide. This process results in the formation of BNP, which can irreversibly inactivate biotin transport in yeast (Wilchek & Bayer, 1990).

Molecular Structure Analysis

The structure of (+)-biotin methyl ester, a related compound, has been studied using NMR chemical shifts and GIAO calculations, providing insights into the molecule's conformation in solution and solid states (María et al., 2009).

Chemical Reactions and Properties

Biotin derivatives, including (+)-biotin-p-nitrophenyl ester, have been shown to enhance enzyme activities, such as guanylate cyclase, suggesting a role in activating this enzyme (Vesely, 1982). Additionally, the compound's reactivity with peptides and proteins through amino groups has been studied, revealing sequence-dependent acylation (Miller et al., 1997).

Physical Properties Analysis

The analysis of physical properties mainly revolves around the interaction of biotin derivatives with proteins, such as the photolabelling of streptavidin by biotin derivatives, demonstrating the specificity and strength of biotin-streptavidin interactions (Mishchenko et al., 1998).

Chemical Properties Analysis

Molecular imprinting techniques have been used to study the chemical properties of biotin derivatives, showing the creation of synthetic polymers with binding sites complementary to biotin derivatives, such as biotin methyl ester, demonstrating the compound's chemical versatility and potential for creating specific binding assays (Takeuchi et al., 2000).

Scientific Research Applications

  • Inhibition of Biotin Transport in Yeast : Biotinyl-p-nitrophenyl ester (BNP) has been shown to irreversibly inactivate biotin transport in Saccharomyces cerevisiae, a type of yeast. This occurs even at low concentrations and indicates a potential use in studying biotin transport mechanisms (Becker, Wilchek, & Katchalski, 1971).

  • Augmentation of Guanylate Cyclase Activity : In rat liver, kidney, colon, cerebellum, and heart, (+)-biotin-p-nitrophenyl ester has been found to enhance guanylate cyclase activity significantly, suggesting a role in the mechanism of action of biotin (vesely, 1982).

  • Spot Synthesis and Protein-Protein Interactions : This compound is used in spot synthesis for parallel synthesis and high-throughput screening of peptides. Its strong affinity to streptavidin makes it useful for studying protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).

  • Labeling and Biotinylation of Peptides : Research indicates that N-hydroxysuccinimide (NHS) esters of biotin, including the p-nitrophenyl ester of biotin, can acylate various functional groups in specific peptide sequences. This reactivity is important in peptide and protein biotinylation studies (Miller, Collins, Rogers, & Kurosky, 1997).

  • Pseudo-catalytic Properties in Biological Applications : Studies on avidin and streptavidin have shown that avidin enhances the alkaline hydrolysis of biotinyl p-nitrophenyl ester, indicating its pseudo-catalytic properties. This finding is significant for biotechnological applications where high affinity for biotin is required (Huberman et al., 2001).

  • Preparation of Non-radioactive Hybridization Probes : The compound has been used in the preparation of non-radioactive, biotin-labeled DNA and RNA hybridization probes, providing an alternative to radioactive labeling in molecular biology (Forster, McInnes, Skingle, & Symons, 1985).

Safety And Hazards

When handling “(+)-Biotin 4-nitrophenyl ester”, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNXDTXQPYKCA-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187424
Record name Biotinyl-4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Biotin 4-nitrophenyl ester

CAS RN

33755-53-2
Record name Biotinyl-4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinyl-4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Biotin 4-nitrophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RL Geahlen, GM Loudon, LA Paige, D Lloyd - Analytical biochemistry, 1992 - Elsevier
… -(Fmoc)-N α -tert-butyloxycarbonyl(Boc)-l-lysine to p-methylbenzhydrylamine resin, followed by removal of the Fmoc protecting group and reaction with (+)-biotin-4-nitrophenyl ester …
Number of citations: 27 www.sciencedirect.com
R Aldea, H Alper - The Journal of Organic Chemistry, 1995 - ACS Publications
… Comparison of the 1H- and 13C-NMR spectra of the product obtained from (+)-biotin 4-nitrophenyl ester (entry 11) with literature data,7·8 showed that (+)-biotin sulfoxide 4-nitrophenyl …
Number of citations: 75 pubs.acs.org
AM Morocho, V Karamyshev, O Shcherbinina… - Oligonucleotide …, 2005 - Springer
… Concentrate the crude solution of (+)-biotin-4-nitrophenyl ester to approx 150 mL. … pyridine (20 mL) and the solution of (+)-biotin-4-nitrophenyl ester, and stir the reaction mixture for 2 h. …
Number of citations: 4 link.springer.com
SY Han, SS Park, WG Lee, YK Min, BT Kim - Bioorganic & medicinal …, 2006 - Elsevier
… As shown in Scheme 3, the biotinylated quinazoline derivatives (13a,b) were prepared by the condensation of amines 7 or 12 with (+)-biotin 4-nitrophenyl ester. The 4-…
Number of citations: 22 www.sciencedirect.com
MJW Ludden, M Péter, DN Reinhoudt, J Huskens - Small, 2006 - Wiley Online Library
… Upon reaction of 9 with (+)-biotin 4-nitrophenyl ester, the linker 3 was obtained. The divalent linker (4) was prepared from 10 in one step, upon reaction with (+)-biotin 4-nitrophenyl ester…
Number of citations: 46 onlinelibrary.wiley.com
DD DesMarteau, VA Petrov, V Montanari… - The Journal of …, 1994 - ACS Publications
… Oxidation of (+)-biotin 4-nitrophenyl ester (10) was performed following a procedure similar to that described above. The (+)-sulfoxide 11 was isolated in 90% yield: eluting system for …
Number of citations: 54 pubs.acs.org
R Zhan, B Liu - Macromolecular Rapid Communications, 2017 - Wiley Online Library
… (100 µL) were estimated to be in the range of 9.6–19 and 12–24 nmol, which were comparable to those of biotinlyated molecules such as free biotin (41 nmol), biotin 4-nitrophenyl ester …
Number of citations: 6 onlinelibrary.wiley.com
G Wittstock, DN Reinhoudt… - MOLECULAR …, 2007 - research.utwente.nl
… Upon reaction of 7 with (+)-biotin 4-nitrophenyl ester, the linker 1 was obtained. The divalent linker (2) was prepared from 8 in one step, upon reaction with (+)-biotin 4-nitrophenyl ester. …
Number of citations: 3 research.utwente.nl
Y Reiss, SJ Stradley, LM Gierasch… - Proceedings of the …, 1991 - National Acad Sciences
… Specifically, a 4-fold molar excess of biotin 4-nitrophenyl ester was added to 0.5 g of resin in 75 ml of dimethylformamide at pH 8 and incubated for 5 hr at room temperature. Cleavage, …
Number of citations: 433 www.pnas.org
T Yamazaki, S Aoki, K Ohta, S Hyuma… - Bioorganic & medicinal …, 2004 - Elsevier
… Treatment of 18 with biotin 4-nitrophenyl ester, in the presence of Et 3 N in DMF, gave the … %); (f) H 2 , Pd/C, EtOH, CHCl 3 , rt (16%); (g) biotin 4-nitrophenyl ester, Et 3 N, DMF, rt (98%). …
Number of citations: 18 www.sciencedirect.com

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